molecular formula C10H20N2O2S B3199253 N-cyclopentylpiperidine-3-sulfonamide CAS No. 1016814-99-5

N-cyclopentylpiperidine-3-sulfonamide

Cat. No. B3199253
CAS RN: 1016814-99-5
M. Wt: 232.35 g/mol
InChI Key: INZXLXZRNXWVNZ-UHFFFAOYSA-N
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Description

“N-cyclopentylpiperidine-3-sulfonamide” is a chemical compound with the molecular formula C10H20N2O2S . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of sulfonamides, such as “N-cyclopentylpiperidine-3-sulfonamide”, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . Another method involves a palladium-catalysed stereospecific N-glycosylation of sulfonamides .


Molecular Structure Analysis

The molecular structure of “N-cyclopentylpiperidine-3-sulfonamide” consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The molecular weight of the compound is 232.34 .


Chemical Reactions Analysis

Sulfonamides, including “N-cyclopentylpiperidine-3-sulfonamide”, exhibit a range of chemical reactions. They can undergo reactions with amines to produce sulfonamides and sulfonyl azides . They can also react with thioacid and sulfonyl azide synthons to produce sulfa drug analogues .

Scientific Research Applications

Anticancer Properties

N-cyclopentylpiperidine-3-sulfonamide derivatives are reported to demonstrate substantial antitumor activity both in vitro and in vivo. These compounds, having the common motif of aromatic/heterocyclic or amino acid sulfonamide, show antitumor action through a variety of mechanisms including carbonic anhydrase inhibition, cell cycle disruption, microtubule assembly disruption, suppression of the transcriptional activator NF-Y, and inhibition of angiogenesis, particularly matrix metalloproteinase inhibition. Some derivatives, chosen via elaborate preclinical screenings or designed through computer-based strategies, are undergoing clinical trials for treating different types of cancer (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003).

Antiviral Activity

Research indicates that N-cyclopentylpiperidine-3-sulfonamide derivatives hold remarkable antiviral properties. Specifically, some sulfonamides are integral to clinically used HIV protease inhibitors. The ongoing synthesis and evaluation of these derivatives aim to develop compounds with decreased toxicity or heightened activity against drug-resistant viruses. The primary sulfonamide groups incorporated in the molecules of these derivatives play a pivotal role in their mechanism of action against viruses (Gulcin & Taslimi, 2018).

Applications in Diagnostics and Other Neurological Disorders

N-cyclopentylpiperidine-3-sulfonamide derivatives are also noted for their applications in diagnostic tools, including PET and MRI. Beyond their anticancer and antiviral properties, some sulfonamides are employed in treating neurological disorders and conditions like epilepsy. The diversity in their chemical structure and pharmacological effects opens up avenues for their application in various diagnostic and therapeutic contexts (Supuran, Scozzafava, & Casini, 2001).

Mechanism of Action

Mode of Action

Sulfonamides, including N-cyclopentylpiperidine-3-sulfonamide, are known to be competitive inhibitors of bacterial dihydropteroate synthetase . They are structural analogues of p-aminobenzoic acid (PABA), interfering with the synthesis of folic acid in bacteria by preventing the incorporation of PABA into the folic acid molecule . This inhibition of folic acid synthesis affects the ability of bacteria to synthesize proteins and replicate .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the bacterial synthesis of folic acid. By inhibiting dihydropteroate synthetase, these drugs prevent the formation of dihydropteroic acid, a precursor to folic acid . This disrupts the synthesis of nucleic acids in bacteria, as folic acid is a necessary cofactor in the synthesis of purines and pyrimidines, which are building blocks of DNA .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed in the gastrointestinal tract and are distributed throughout all body tissues . They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of folic acid synthesis by N-cyclopentylpiperidine-3-sulfonamide results in the inability of bacteria to synthesize necessary proteins and replicate. This leads to the cessation of growth of the bacterial colony, making sulfonamides bacteriostatic .

Action Environment

Environmental factors can influence the action of sulfonamides. For instance, sulfonamides are known to be more effective in an acidic environment, which enhances their solubility . Additionally, the presence of organic matter can reduce the bioavailability of sulfonamides, potentially reducing their efficacy .

Safety and Hazards

The safety data sheet for similar compounds suggests that they can be harmful if swallowed and may cause a strong allergic reaction . It’s recommended to handle such compounds with care, avoid release to the environment, and use only in a well-ventilated area .

Future Directions

While specific future directions for “N-cyclopentylpiperidine-3-sulfonamide” were not found in the search results, the development of new sulfonamide drugs and the discovery of a vaccine for diseases treated by sulfonamides have been highlighted as important future directions .

properties

IUPAC Name

N-cyclopentylpiperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c13-15(14,10-6-3-7-11-8-10)12-9-4-1-2-5-9/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZXLXZRNXWVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentylpiperidine-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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